molecular formula C27H19N3O5 B302083 N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302083
M. Wt: 465.5 g/mol
InChI Key: HNFZPRYHSWBJLP-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, also known as NBFC, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. In material science, N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been used as a building block for the synthesis of novel materials with potential applications in electronic and optical devices. Finally, N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential use in environmental remediation, with studies demonstrating its ability to remove heavy metal ions from contaminated water.

Mechanism of Action

The mechanism of action of N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but studies have suggested that it may exert its anticancer effects through the inhibition of cell proliferation and the induction of apoptosis. Additionally, N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to bind to metal ions, which may contribute to its ability to remove heavy metals from contaminated water.
Biochemical and Physiological Effects:
Studies have shown that N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide exhibits low toxicity and does not cause significant adverse effects on normal cells. Additionally, N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting potential antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is its versatility, as it can be used in a variety of applications ranging from medicine to environmental science. Additionally, N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide exhibits low toxicity and does not cause significant adverse effects on normal cells. However, one limitation of N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of novel materials based on N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, with potential applications in electronic and optical devices. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide and its potential use in cancer treatment. Finally, research on the environmental applications of N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, including its use in the removal of heavy metals from contaminated water, is an area of ongoing interest.

Synthesis Methods

N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step process that involves the reaction of 2-naphthol with phthalic anhydride to form naphthoic anhydride, which is then reacted with hydrazine hydrate to form naphthoic acid hydrazide. The resulting compound is then reacted with 4-nitrobenzyl chloride and 2-hydroxybenzaldehyde to form N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide.

properties

Product Name

N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C27H19N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-[(E)-[2-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C27H19N3O5/c31-27(26-15-23-22-7-3-1-5-19(22)11-14-25(23)35-26)29-28-16-20-6-2-4-8-24(20)34-17-18-9-12-21(13-10-18)30(32)33/h1-16H,17H2,(H,29,31)/b28-16+

InChI Key

HNFZPRYHSWBJLP-LQKURTRISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=CC=C4OCC5=CC=C(C=C5)[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=CC=C4OCC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=CC=C4OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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